5-(Dimethylamino)-2-fluorobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(dimethylamino)-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-11(2)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXINGTOBGMQMIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141940-34-3 | |
| Record name | 5-(dimethylamino)-2-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Understanding of Chemical Reactivity and Transformations
Influence of Electronic Effects on Aromatic Reactivity
The reactivity of the benzene (B151609) ring in electrophilic aromatic substitution (EAS) is profoundly influenced by the electron-donating or electron-withdrawing nature of its substituents. These electronic effects can be broadly categorized into inductive effects, which are transmitted through sigma bonds, and resonance effects, which involve the delocalization of pi electrons. minia.edu.eglibretexts.org
In 5-(Dimethylamino)-2-fluorobenzoic acid, the three substituents exert competing electronic effects:
Dimethylamino Group (-N(CH₃)₂): This group is a powerful activating substituent. minia.edu.eg Nitrogen's lone pair of electrons can be delocalized into the aromatic pi-system, a phenomenon known as a positive resonance effect (+R). This significantly increases the electron density of the ring, particularly at the ortho and para positions, making the molecule more susceptible to attack by electrophiles. libretexts.orgpressbooks.pub The nitrogen is more electronegative than carbon, so it also exerts a weak electron-withdrawing inductive effect (-I), but the resonance effect is overwhelmingly dominant. masterorganicchemistry.com
Fluorine Atom (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring by pulling electron density away from it. masterorganicchemistry.comresearchgate.net However, like other halogens, it possesses lone pairs of electrons that can be donated to the ring via a positive resonance effect (+R). For fluorine, the inductive effect outweighs the resonance effect, resulting in net deactivation of the ring compared to benzene. masterorganicchemistry.comresearchgate.net
Carboxylic Acid Group (-COOH): This group is strongly deactivating. minia.edu.eg Both the carbonyl carbon and the hydroxyl oxygen are electron-withdrawing. It exerts both a negative inductive effect (-I) and a negative resonance effect (-R), pulling electron density out of the aromatic ring and making it less reactive towards electrophiles. minia.edu.eg
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity |
| -N(CH₃)₂ | Weakly Withdrawing (-I) | Strongly Donating (+R) | Strongly Activating |
| -F | Strongly Withdrawing (-I) | Weakly Donating (+R) | Weakly Deactivating |
| -COOH | Withdrawing (-I) | Withdrawing (-R) | Strongly Deactivating |
Reaction Kinetics and Thermodynamic Considerations
The kinetics of reactions involving this compound are directly linked to the electronic effects of its substituents. In electrophilic aromatic substitution, the rate-determining step is typically the formation of a positively charged intermediate known as the sigma complex or arenium ion. libretexts.org
Reaction Kinetics: Activating groups, like the dimethylamino group, stabilize this carbocation intermediate through resonance, thereby lowering the activation energy and increasing the reaction rate. libretexts.orgmasterorganicchemistry.com Conversely, deactivating groups like fluorine and the carboxylic acid destabilize the intermediate, increasing the activation energy and slowing the reaction. minia.edu.eg The net effect on the reaction rate for this compound will be a balance of these competing influences. It is anticipated that the reaction rate for EAS will be significantly faster than that for benzene derivatives containing only deactivating groups (e.g., fluorobenzoic acid). Studies on the esterification of fluorinated aromatic carboxylic acids have shown that reaction kinetics can be modeled, often following pseudo-first-order kinetics under specific catalytic conditions. researchgate.net
Thermodynamic Considerations: Thermodynamics governs the position of equilibrium and the relative stability of products. For reversible reactions like Fischer esterification, the equilibrium constant (K) determines the maximum achievable yield. tcu.edu The stability of the final product is influenced by the electronic and steric interactions of the functional groups. The electron-donating dimethylamino group can influence the acidity of the carboxylic acid, which in turn affects the thermodynamics of acid-base reactions and subsequent transformations.
Carboxylic Acid Functional Group Reactivity
The carboxylic acid moiety is a versatile functional group that can undergo a wide range of transformations, most of which involve a nucleophilic attack at the electrophilic carbonyl carbon.
Direct reaction of carboxylic acids with nucleophiles is often difficult because the hydroxyl group (-OH) is a poor leaving group. libretexts.org Therefore, activation is typically required.
Formation of Acyl Halides: A common activation method is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The chloride ion is an excellent leaving group, facilitating subsequent reactions.
Carbodiimide-Mediated Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to activate carboxylic acids for amidation. The acid adds to the C=N double bond of the carbodiimide, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine. libretexts.org
Decarboxylative Coupling: In more modern synthetic strategies, carboxylic acids can serve as traceless activation groups in decarboxylative coupling reactions. semanticscholar.org These reactions, often mediated by transition metals like palladium, copper, or silver, involve the extrusion of CO₂ to generate a radical or organometallic intermediate that can then couple with another species. nih.govrsc.org This approach provides a green alternative to traditional cross-coupling reactions that use organohalides. nih.gov
| Activation Method | Reagent Example | Reactive Intermediate | Primary Application |
| Acyl Halide Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride | Esterification, Amidation |
| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) | O-acylisourea | Amidation |
| Decarboxylative Coupling | Silver Nitrate (AgNO₃) / Copper(0) | Alkyl/Aryl Radical | C-C Bond Formation |
Esterification: The most classic method for ester formation from a carboxylic acid is the Fischer esterification. This is an acid-catalyzed equilibrium reaction between the carboxylic acid and an alcohol. libretexts.orgmasterorganicchemistry.com The mechanism involves several reversible steps:
Protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com
Nucleophilic attack by the alcohol on the activated carbonyl carbon to form a tetrahedral intermediate.
Proton transfer from the attacking alcohol's oxygen to one of the hydroxyl groups.
Elimination of water (a good leaving group) to regenerate the carbonyl double bond, forming a protonated ester.
Deprotonation to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com
To achieve high yields, the equilibrium must be shifted towards the products, typically by using a large excess of the alcohol or by removing water as it is formed. tcu.edumasterorganicchemistry.com
Amidation: The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. nih.gov Therefore, the reaction usually requires either high temperatures or, more commonly, activation of the carboxylic acid as described above. Alternatively, metal-based catalysts can facilitate direct amidation. For instance, titanium tetrachloride (TiCl₄) can mediate the one-pot condensation of carboxylic acids and amines, proceeding through an activated titanium-adduct intermediate. nih.gov
Role of the Dimethylamino Group in Directing Reactions
In electrophilic aromatic substitution, the position of the incoming electrophile is determined by the directing effects of the substituents already present on the ring. Directors are classified as either ortho, para-directing or meta-directing. pressbooks.pub
-N(CH₃)₂ Group: As a strongly activating group with a dominant +R effect, the dimethylamino group is a powerful ortho, para-director. libretexts.orgnih.gov It stabilizes the sigma complex intermediates for ortho and para attack more than for meta attack.
-F Group: The fluorine atom is a deactivating group but is also an ortho, para-director due to its +R effect. researchgate.net
-COOH Group: As a deactivating group with -I and -R effects, the carboxylic acid is a meta-director. minia.edu.eg
In this compound, these directing effects are superimposed. The positions relative to each substituent are:
-N(CH₃)₂ (at C5): Directs to C4, C6 (ortho) and C2 (para).
-F (at C2): Directs to C1, C3 (ortho) and C5 (para).
-COOH (at C1): Directs to C3, C5 (meta).
The directing influences are summarized below:
| Ring Position | Directed by -N(CH₃)₂ | Directed by -F | Directed by -COOH | Predicted Outcome |
| C3 | - | ortho | meta | Possible, reinforced by -F and -COOH |
| C4 | ortho | - | - | Favorable, directed by strong activator |
| C6 | ortho | - | - | Highly Favorable, directed by strong activator |
The directing power of the substituents generally follows the order: strongly activating > weakly activating > weakly deactivating > strongly deactivating. Therefore, the directing effect of the powerful dimethylamino group will be decisive. The para position (C2) is blocked. The ortho positions C4 and C6 are both activated. Electrophilic substitution is thus strongly predicted to occur primarily at the C4 and C6 positions.
Investigation of Non-Covalent Interactions in Reaction Intermediates
Non-covalent interactions, such as hydrogen bonds, π-π stacking, and dipole-dipole interactions, play a critical role in stabilizing reaction intermediates and transition states, thereby influencing reaction pathways and stereoselectivity. mdpi.commdpi.com
For this compound, several non-covalent interactions can be envisaged:
Hydrogen Bonding: The carboxylic acid group is both a hydrogen bond donor (-OH) and acceptor (C=O). It can form intermolecular hydrogen bonds, leading to dimers in nonpolar solvents. During reactions like esterification or amidation, it can form hydrogen bonds with catalysts or solvent molecules, which is a key part of the activation process. mdpi.com
π-π Stacking: The electron-rich aromatic ring can engage in π-π stacking interactions with other aromatic systems, such as catalysts or reagents. These interactions can help to orient the reactants within a transition state assembly, potentially influencing regioselectivity. mdpi.com
The cumulative effect of these weak interactions can significantly lower the energy of a transition state, providing a lower energy pathway for a reaction to follow.
Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the advanced applications of This compound in the areas outlined in your request.
Therefore, it is not possible to generate a scientifically accurate article on the following topics for this specific compound:
Advanced Applications in Materials Science and Organic Synthesis
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
Influence on Framework Porosity and Stability
While related compounds, such as 2-fluorobenzoic acid, are mentioned in the literature as modulators in the synthesis of Metal-Organic Frameworks, no such roles or applications have been documented for 5-(Dimethylamino)-2-fluorobenzoic acid. Databases such as PubChem also indicate an absence of literature references for this specific molecule. uni.lu
To adhere to the strict requirements of scientific accuracy and focus solely on the requested compound, this article cannot be generated at this time.
Contributions to Supramolecular Chemistry
The field of supramolecular chemistry, which focuses on the study of chemical systems composed of a discrete number of molecules, is an area where this compound shows considerable promise. The interplay of its functional groups allows for the formation of well-defined, ordered structures through non-covalent interactions.
Molecular recognition is a fundamental concept in supramolecular chemistry, referring to the specific interaction between two or more molecules through non-covalent bonding. The structural motifs of this compound make it a candidate for participation in host-guest chemistry, where a larger 'host' molecule can selectively bind a smaller 'guest' molecule.
The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the dimethylamino group can also participate in hydrogen bonding. The fluorine atom, with its high electronegativity, can influence the electronic properties of the aromatic ring and participate in weaker interactions. Research on similar molecules, such as p-aminobenzoic acid (PABA), has demonstrated their ability to form complexes with macrocyclic hosts. psu.edursc.org In these arrangements, proton transfer from the carboxylic acid of PABA to a nitrogen atom on the macrocycle leads to the formation of charge-assisted hydrogen bonds, a key factor in the stability of the resulting supramolecular complex. psu.edursc.org It is plausible that this compound could engage in similar interactions with suitable macrocyclic hosts, with the dimethylamino and fluoro substituents providing additional points of interaction or steric influence that could fine-tune the recognition process.
The principles of host-guest chemistry are fundamental to numerous biological processes and have applications in areas such as drug delivery and chemical sensing. The ability of aminobenzoic acid derivatives to be incorporated into larger, structured molecules like macrocyclic peptides further highlights their potential in creating complex, functional molecular systems. nih.gov
Self-assembly is the autonomous organization of components into patterns or structures without external intervention. Aromatic carboxylic acids are well-known building blocks for creating ordered structures through self-assembly, driven primarily by hydrogen bonding and π-π stacking interactions. whiterose.ac.ukacs.org
Para-aminobenzoic acid (PABA), a structural analog of the subject compound, is known to crystallize in different polymorphic forms, with the arrangement of molecules in the crystal lattice being highly dependent on the solvent and crystallization conditions. acs.orgresearchgate.netresearchgate.netrsc.org The interplay between hydrogen bonding involving the carboxylic acid and amino groups, and π-π stacking of the aromatic rings, dictates the final crystal structure. acs.org For this compound, the presence of the bulky dimethylamino group and the electronegative fluorine atom would be expected to significantly influence the self-assembly process, potentially leading to novel supramolecular architectures. The steric hindrance from the dimethylamino group might direct the formation of specific hydrogen bonding patterns, while the fluorine atom could modulate the π-π stacking interactions.
The formation of robust hydrogen bonds is a defining feature of carboxylic acids, which often form dimeric structures through hydrogen bonding between their carboxyl groups. In aminobenzoic acids, additional hydrogen bonding can occur involving the amino group, leading to more complex networks. acs.orgresearchgate.netamanote.com The solvent plays a critical role in mediating these interactions; in organic solvents, hydrogen bonds tend to dominate, whereas in water, hydrophobic interactions and π-π stacking can become more significant. acs.org
The dimethylamino group in this compound can act as a hydrogen bond acceptor. The fluorine atom can also participate in weaker hydrogen bonds, although its role is more complex. While fluorine is not a strong hydrogen bond acceptor, C-H···F interactions can contribute to the stability of crystal structures. nih.govnih.gov
π-π stacking interactions, which are attractive non-covalent interactions between aromatic rings, are also crucial in the self-assembly of these molecules. The substitution pattern on the aromatic ring significantly affects these interactions. Electron-withdrawing groups, such as fluorine, can alter the quadrupole moment of the aromatic ring, which in turn influences the geometry and strength of the π-π stacking. consensus.app The interplay between hydrogen bonding and π-π stacking in substituted aminobenzoic acids is a key area of research in crystal engineering, as it allows for the rational design of solid-state materials with desired properties. acs.orgmdpi.com
Table 1: Key Non-Covalent Interactions in the Supramolecular Chemistry of Substituted Benzoic Acids
| Interaction Type | Key Functional Groups Involved | Typical Role in Supramolecular Assembly |
| Hydrogen Bonding | Carboxylic acid, Amino/Dimethylamino | Formation of dimers, chains, and complex networks; primary driver of self-assembly. |
| π-π Stacking | Aromatic Ring | Stabilization of layered structures; influenced by substituents on the ring. |
| Charge-Assisted Hydrogen Bonding | Protonated Amino group, Deprotonated Carboxyl group | Strong, directional interactions in host-guest complexes and salts. |
| C-H···F Interactions | C-H bonds, Fluorine atoms | Weaker interactions that contribute to the overall stability of the crystal lattice. |
Application in Environmental Tracing and Monitoring
The unique spectroscopic properties of certain organic molecules make them valuable tools for environmental tracing and monitoring. Fluorescent compounds, in particular, can be detected at very low concentrations, making them ideal for tracking the flow of water or the presence of pollutants.
Aminobenzoic acid derivatives are known to exhibit fluorescence. nsc.runih.govunifesp.br For instance, poly(m-aminobenzoic acid) has been developed as a highly sensitive fluorescent sensor for detecting trace amounts of water in organic solvents, with a detection limit as low as 0.008 wt%. rsc.org This suggests that polymers or materials incorporating the this compound moiety could be designed for similar sensing applications.
The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is a critical parameter for a fluorescent probe. This property is highly sensitive to the molecular structure and the local environment of the fluorophore. nih.govmdpi.com The fluorescence of ortho-aminobenzoic acid derivatives has been shown to be influenced by the solvent polarity and the nature of substituents on the molecule. unifesp.br The dimethylamino group in this compound is an electron-donating group, which often enhances fluorescence, while the fluorine atom can also modulate the photophysical properties. These features suggest that this compound could be a candidate for development as an environment-sensitive fluorescent probe for detecting specific analytes or changes in environmental conditions. nih.gov
Table 2: Potential Fluorescence Properties of Aminobenzoic Acid Derivatives for Environmental Sensing
| Property | Significance for Environmental Tracing | Influence of Molecular Structure |
| High Fluorescence Quantum Yield | Allows for detection at very low concentrations. | Enhanced by electron-donating groups (e.g., -N(CH₃)₂). |
| Environment-Sensitive Emission | Enables sensing of changes in polarity, pH, or the presence of specific analytes. | Modulated by the interplay of all functional groups and their interaction with the surroundings. |
| Photostability | Ensures the probe remains effective over the duration of the monitoring experiment. | Dependent on the overall molecular structure and its resistance to photodegradation. |
Development of Functional Coatings and Surface Modifiers: Atomic Layer Deposition Inhibition
The ability to control the deposition of thin films at the atomic scale is crucial for the fabrication of advanced electronic devices. Atomic Layer Deposition (ALD) is a technique that allows for the precise deposition of materials, but it is often necessary to prevent deposition on certain areas of a substrate. This is achieved through the use of inhibitor molecules that form a self-assembled monolayer (SAM) on the surface, blocking the ALD precursors. mdpi.comresearchgate.netrsc.orgosti.gov
Benzoic acid and its derivatives have been investigated as potential ALD inhibitors. mdpi.comresearchgate.net Studies have shown that fluorinated benzoic acids can be particularly effective in this role. The effectiveness of these molecules as inhibitors is related to their ability to form a dense, stable monolayer on the substrate surface and their coordination chemistry with the surface. mdpi.com The presence of fluorine can enhance the inhibitory properties, not necessarily through increased hydrophobicity, but by influencing the way the carboxylate headgroup binds to the surface. mdpi.com
The general principle of using benzoic acid derivatives for surface modification extends beyond ALD inhibition. For example, grafting benzoic acid or its derivatives onto a polymer surface can alter its properties, such as making a hydrophobic surface more hydrophilic. conicet.gov.armdpi.comresearchgate.net This is due to the introduction of the polar carboxylic acid group. In the case of this compound, the presence of the dimethylamino and fluoro groups could be used to impart specific functionalities to a surface, such as altering its charge, reactivity, or affinity for other molecules. For instance, aminobenzoic acids have been used to modify electrode surfaces for the development of electrochemical sensors. mdpi.com
Table 3: Comparison of Benzoic Acid Derivatives as ALD Inhibitors
| Inhibitor Molecule | Key Structural Features | Observed Performance as ALD Inhibitor |
| Benzoic Acid | Unsubstituted aromatic carboxylic acid. | Moderate inhibition of ZnO ALD. mdpi.com |
| 4-Trifluoromethyl Benzoic Acid | Fluorinated substituent. | Enhanced inhibition compared to benzoic acid. mdpi.com |
| 3,5-Bis(trifluoromethyl)benzoic acid | Multiple fluorinated substituents. | Further improved inhibition, highlighting the role of fluorination. mdpi.com |
| This compound | Amino and fluoro substituents. | Hypothesized to be an effective inhibitor due to the presence of the fluoro group and the potential for strong surface coordination via the carboxylate and amino groups. |
Computational and Theoretical Chemical Investigations
Quantum Chemical Calculations: Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium-sized organic molecules like 5-(Dimethylamino)-2-fluorobenzoic acid. DFT calculations can predict a wide array of molecular properties by approximating the electron density of the system.
The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. DFT calculations are routinely used to map out the electronic landscape of this compound. Key aspects of this analysis include the determination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylamino group and the aromatic ring, while the LUMO is anticipated to be distributed over the electron-withdrawing carboxylic acid group and the benzene (B151609) ring. This distribution influences the molecule's behavior in charge-transfer processes. The electron-donating nature of the dimethylamino group and the electron-withdrawing properties of the fluorine atom and carboxylic acid group create a push-pull electronic effect across the molecule.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: The following data is illustrative, based on typical results for similar aromatic compounds, as specific experimental or computational values for this exact molecule are not readily available in the cited literature.)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.2 eV | Indicates the energy of the outermost electrons; related to ionization potential. |
| LUMO Energy | -1.8 eV | Indicates the energy of the lowest unoccupied orbital; related to electron affinity. |
| HOMO-LUMO Gap | 4.4 eV | Correlates with chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
DFT calculations are a reliable tool for predicting the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental data.
Vibrational Spectroscopy: Theoretical calculations can predict the infrared (IR) and Raman vibrational frequencies of this compound. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C=O bond in the carboxylic acid, the N-C stretches of the dimethylamino group, or the C-F stretch. These predicted spectra can be compared with experimental data to confirm the molecular structure.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: This data is representative and based on general frequency ranges for these functional groups.)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | ~3400 |
| Carboxylic Acid | C=O Stretch | ~1700 |
| Aromatic Ring | C=C Stretch | ~1600, ~1480 |
| C-N (amino) | C-N Stretch | ~1350 |
| C-F | C-F Stretch | ~1250 |
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with a high degree of accuracy using DFT methods, most commonly the Gauge-Independent Atomic Orbital (GIAO) approach. Theoretical predictions of ¹H and ¹³C NMR chemical shifts for this compound can aid in the assignment of signals in experimental NMR spectra, providing a detailed confirmation of the molecular structure.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry, particularly DFT, is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as esterification of the carboxylic acid group or electrophilic aromatic substitution on the benzene ring.
By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathway. This involves locating the stable reactants and products as energy minima and, crucially, identifying the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for determining the reaction's activation energy and, consequently, its rate. For instance, a theoretical study could model the protonation of the dimethylamino group or the deprotonation of the carboxylic acid to understand its acid-base properties.
Intermolecular Interaction Analysis: Hydrogen Bonding and Aromatic Interactions
The way molecules of this compound interact with each other in the solid state or in solution is governed by non-covalent intermolecular forces. Computational methods can be used to analyze and quantify these interactions.
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (the -OH group) and acceptor (the C=O group). This allows the molecules to form strong hydrogen-bonded dimers or chains, which are common motifs in the crystal structures of carboxylic acids. Theoretical calculations can determine the geometry and strength of these hydrogen bonds.
Aromatic Interactions: The fluorinated benzene ring can participate in aromatic interactions, such as π-π stacking. These interactions, though weaker than hydrogen bonds, play a significant role in the packing of molecules in crystals and in the binding of the molecule to biological targets. The fluorine substituent can also influence these interactions through electrostatic effects. Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can visualize and characterize these weak interactions.
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations are excellent for understanding the properties of a single, static molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how the molecule moves, vibrates, and changes its conformation.
For this compound, MD simulations can be used to explore its conformational landscape. This is particularly relevant for understanding the rotational freedom around the bonds connecting the dimethylamino and carboxylic acid groups to the aromatic ring. By simulating the molecule in different environments, such as in a solvent or within a protein binding site, one can understand how its conformation adapts to its surroundings. This information is crucial for applications in materials science and drug design, where molecular shape and flexibility are key determinants of function.
Analytical Methodologies for Characterization and Quantification
Spectroscopic Characterization
Spectroscopy provides fundamental insights into the molecular structure of 5-(Dimethylamino)-2-fluorobenzoic acid by probing the interaction of the molecule with electromagnetic radiation. Different spectroscopic techniques reveal distinct aspects of the compound's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise structural arrangement of atoms in this compound. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed molecular map can be constructed.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments. The six protons of the dimethylamino group would likely appear as a singlet. The three protons on the aromatic ring would present as a more complex pattern of doublets or doublets of doublets due to coupling with each other and with the fluorine atom. The acidic proton of the carboxyl group would typically be a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR: The carbon NMR spectrum would reveal nine distinct signals, one for each unique carbon atom in the molecule. The spectrum would include signals for the two methyl carbons of the dimethylamino group, six distinct signals for the aromatic carbons (four CH and two quaternary), and a signal for the carboxyl carbon, typically found in the 165-185 ppm region. The carbon directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant.
¹⁹F NMR: The fluorine NMR spectrum would provide specific information about the fluorine environment. It is expected to show a single resonance for the fluorine atom on the aromatic ring. This signal's multiplicity would be a doublet of doublets, resulting from coupling to the two neighboring aromatic protons.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
| ¹H | ~3.0 | Singlet | N(CH₃)₂ |
| ¹H | 6.5 - 8.0 | Multiplet | Aromatic H |
| ¹H | >10 | Broad Singlet | COOH |
| ¹³C | ~40 | Quartet | N(CH₃)₂ |
| ¹³C | 110 - 165 | Singlet/Doublet | Aromatic C |
| ¹³C | 165 - 185 | Singlet | COOH |
| ¹⁹F | -110 to -130 | Multiplet | Ar-F |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. uu.nlmdpi.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display several characteristic absorption bands. A very broad band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching vibration of the carboxylic acid group. A strong, sharp absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch. Other significant peaks would include C-N stretching for the dimethylamino group, C-F stretching, and various C=C and C-H vibrations associated with the aromatic ring. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. mdpi.comresearchgate.net The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric stretching of the dimethylamino group and the C-F bond would also be observable. While the C=O stretch is visible, it is often weaker in Raman than in IR for carboxylic acids.
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | IR |
| C-H stretch (Aromatic) | 3000 - 3100 | IR, Raman |
| C-H stretch (Methyl) | 2850 - 3000 | IR, Raman |
| C=O stretch (Carboxylic Acid) | 1680 - 1720 | IR, Raman |
| C=C stretch (Aromatic) | 1450 - 1600 | IR, Raman |
| C-N stretch (Aromatic Amine) | 1250 - 1360 | IR, Raman |
| C-F stretch (Aromatic) | 1100 - 1300 | IR, Raman |
Electronic Spectroscopy (UV-Visible)
UV-Visible spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene (B151609) ring. science-softcon.descience-softcon.de The presence of substituents—the electron-donating dimethylamino group, the electron-withdrawing carboxyl group, and the fluorine atom—will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). The strong electron-donating nature of the dimethylamino group is expected to cause a significant red shift (shift to longer wavelengths) compared to unsubstituted benzoic acid.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis. nih.govnih.govs4science.at
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.govmdpi.comyoutube.com This high accuracy allows for the unambiguous determination of a compound's elemental formula by distinguishing between compounds with the same nominal mass but different atomic compositions. For this compound, HRMS would be used to confirm the molecular formula C₉H₁₀FNO₂. uni.lu
Table 3: Molecular Formula Confirmation by HRMS
| Property | Value |
| Molecular Formula | C₉H₁₀FNO₂ |
| Nominal Mass | 183 amu |
| Monoisotopic Mass | 183.06955 Da uni.lu |
| Predicted [M+H]⁺ | 184.07683 m/z uni.lu |
| Predicted [M-H]⁻ | 182.06227 m/z uni.lu |
Fragmentation Pattern Analysis for Structural Elucidation
In mass spectrometry, molecules are often fragmented into smaller, characteristic ions. Analyzing the pattern of these fragments provides valuable structural information. libretexts.org For this compound, the fragmentation is expected to follow patterns typical for aromatic carboxylic acids. docbrown.info
Common fragmentation pathways include:
Loss of a hydroxyl radical (-OH): The molecular ion [M]⁺• can lose a hydroxyl radical to form a stable acylium ion, [M-17]⁺.
Loss of a carboxyl group (-COOH): Cleavage of the bond between the aromatic ring and the carboxyl group can lead to the loss of a COOH radical, resulting in an [M-45]⁺ ion.
Decarboxylation: Loss of carbon dioxide (CO₂) from the molecular ion can also occur.
Cleavage related to the dimethylamino group: Fragmentation involving the loss of methyl radicals or other parts of the dimethylamino substituent is also possible.
Table 4: Predicted Major Mass Fragments for this compound
| m/z (Predicted) | Ion Structure | Description |
| 183 | [C₉H₁₀FNO₂]⁺• | Molecular Ion (M⁺•) |
| 166 | [C₉H₉FNO]⁺ | Loss of OH radical (M-17) |
| 138 | [C₈H₁₀FN]⁺• | Loss of COOH radical (M-45) |
| 77 (generic) | [C₆H₅]⁺ | Phenyl cation (indicative of aromatic core, though substitution pattern affects this) |
This comprehensive analytical approach, combining various spectroscopic and spectrometric methods, is essential for the unambiguous characterization and quantification of this compound.
Chromatographic Separation and Analysis
Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. nih.gov For this compound, various chromatographic methods are employed to assess purity, quantify the amount present in a sample, and monitor its synthesis.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a premier technique used to separate, identify, and quantify individual components within a mixture. researchgate.net It is extensively utilized in pharmaceutical and chemical analysis for purity assessment and the precise quantification of active pharmaceutical ingredients and related substances. ekb.eg For this compound, a reverse-phase HPLC (RP-HPLC) method is typically developed and validated to determine its purity and quantify it in the presence of any process-related impurities or degradation products. ekb.eg
The separation is commonly achieved on a C18 or similar nonpolar stationary phase column. ekb.egresearchgate.net A mobile phase consisting of a mixture of an aqueous buffer (such as phosphate buffer or formic acid in water) and an organic solvent (like acetonitrile or methanol) is used to elute the compound from the column. ekb.eg61.8.75 The gradient or isocratic elution conditions are optimized to achieve a good resolution between the main compound and its potential impurities. ekb.eg Detection is often performed using an ultraviolet (UV) detector at a wavelength where the compound exhibits maximum absorbance. ekb.eg
Method validation is performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and sensitivity, with defined limits of detection (LOD) and quantification (LOQ). ekb.eg
Table 1: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| Instrument | HPLC system with UV Detector |
| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. uzh.ch It is highly effective for the analysis of volatile and thermally stable compounds. shimadzu.com However, compounds like this compound, which are polar and have low volatility due to the carboxylic acid group, require a derivatization step to become suitable for GC-MS analysis. nih.govsemanticscholar.org
Derivatization chemically modifies the analyte to increase its volatility and thermal stability. semanticscholar.org For carboxylic acids, this is often achieved through esterification, for instance, by reacting the acid with a reagent like BF3·MeOH to form the corresponding methyl ester. nih.gov Another common approach is silylation, using reagents like N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) to create a more volatile silyl ester. uzh.ch
Once derivatized, the sample is injected into the GC, where the volatile derivative is separated from other components on a capillary column. The separated components then enter the mass spectrometer, which provides mass information that aids in structural identification and quantification. uzh.ch
Table 2: Typical GC-MS Analysis Protocol for this compound
| Step | Description |
|---|---|
| Sample Preparation | Solid-phase extraction (SPE) may be used for sample clean-up and concentration. uzh.chnih.gov |
| Derivatization | Reaction with a derivatizing agent (e.g., BF3·MeOH or MTBSTFA) to convert the carboxylic acid to a volatile ester. uzh.chnih.gov |
| GC Column | Capillary column (e.g., 6% Cyano-phenyl / 94% methyl-polysiloxane). shimadzu.com |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Temperature Program | An optimized temperature gradient to ensure separation of analytes. |
| MS Ionization | Electron Ionization (EI) |
| MS Detection | Scan mode for identification or Selected Ion Monitoring (SIM) for quantification. |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative monitoring of organic reactions and for the preliminary assessment of compound purity. sigmaaldrich.comepa.gov Its simplicity and speed make it an ideal tool in a synthetic chemistry lab to track the progress of a reaction, such as the synthesis of this compound. nih.gov
In practice, small aliquots of the reaction mixture are spotted onto a TLC plate (typically coated with silica gel) at different time intervals. sigmaaldrich.com The plate is then placed in a developing chamber containing a suitable mobile phase (a solvent or mixture of solvents). As the mobile phase moves up the plate by capillary action, it separates the components of the spotted mixture. The starting materials, intermediates, and the final product will travel different distances up the plate based on their polarity and interaction with the stationary phase. nih.gov The separation is visualized under UV light or by using a staining agent. nih.govsigmaaldrich.com The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. sigmaaldrich.com
Table 3: General Procedure for TLC Reaction Monitoring
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 plates. sigmaaldrich.com |
| Mobile Phase | A mixture of a nonpolar and a polar solvent (e.g., Toluene/Ethanol or Hexane/Ethyl Acetate), optimized to achieve good separation. sigmaaldrich.com |
| Application | Small spots of starting material, co-spot (starting material and reaction mixture), and reaction mixture applied via microcapillary. sigmaaldrich.com |
| Development | The plate is developed in a closed chamber saturated with the mobile phase vapor. scientificlabs.co.uk |
| Visualization | Under UV lamp (254 nm) to observe UV-active spots. Staining with reagents like potassium permanganate can also be used. nih.govsigmaaldrich.com |
X-ray Diffraction Studies
X-ray diffraction (XRD) is the definitive method for determining the arrangement of atoms within a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a crystalline sample, detailed information about its atomic structure can be obtained.
Single-Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structure Determination
Single-Crystal X-ray Diffraction (SCXRD) is an analytical technique that provides precise information about the three-dimensional structure of a molecule and how molecules are arranged in a crystal lattice. nih.govnih.gov To perform this analysis, a high-quality single crystal of this compound is required.
This technique is unparalleled for determining the exact molecular geometry, including bond lengths, bond angles, and torsional angles. researchgate.net The resulting structural data allows for the unambiguous confirmation of the compound's chemical identity and stereochemistry. The analysis of the crystal packing reveals intermolecular interactions, such as hydrogen bonds and π–π stacking, which govern the physical properties of the solid material. researchgate.net While a specific crystal structure for this exact compound is not publicly available, the data obtained from such an experiment would be comprehensive.
Table 4: Data Obtained from a Typical SCXRD Experiment
| Parameter | Information Provided |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | Symmetry of the unit cell (e.g., P2₁/c). |
| Unit Cell Dimensions | Lattice parameters (a, b, c) and angles (α, β, γ). |
| Atomic Coordinates | The precise (x, y, z) position of every atom in the asymmetric unit. |
| Bond Lengths & Angles | Exact intramolecular distances and angles between atoms. |
| Intermolecular Interactions | Details on hydrogen bonding, van der Waals forces, etc. |
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) is a rapid, non-destructive analytical technique used to characterize the crystalline nature of a bulk solid sample. frontiersin.org Unlike SCXRD, which requires a single perfect crystal, PXRD is performed on a polycrystalline powder containing numerous small crystallites in random orientations. frontiersin.org
Table 5: Example of Data Presentation in a PXRD Analysis
| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 45 |
| 15.2 | 5.82 | 100 |
| 21.1 | 4.21 | 80 |
| 25.8 | 3.45 | 65 |
| 28.3 | 3.15 | 30 |
Note: The data in this table is illustrative and does not represent the actual PXRD pattern of this compound.
Surface-Sensitive Analytical Techniques
The characterization of "this compound" at interfaces and on surfaces necessitates the use of analytical techniques with high surface sensitivity and the ability to provide chemical information at the nanoscale. X-ray Photoelectron Spectroscopy (XPS) and Nanoscale Infrared Spectroscopy are powerful tools for elucidating the surface composition and interfacial chemistry of this compound.
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition
X-ray Photoelectron Spectroscopy (XPS) is a premier surface analysis technique that provides quantitative elemental composition and chemical state information of the top 1-10 nanometers of a material. piketech.com For a compound like this compound, XPS can be employed to verify its presence on a surface, determine the atomic concentrations of its constituent elements (Carbon, Nitrogen, Oxygen, and Fluorine), and probe the chemical environment of each element.
When a surface functionalized with this compound is irradiated with X-rays, photoelectrons are emitted from the core atomic levels. The kinetic energy of these electrons is measured, and from this, the binding energy can be calculated. The binding energy is characteristic of the element and its oxidation state or local chemical environment.
Detailed Research Findings:
High-resolution XPS spectra of a thin film of this compound would be acquired for the C 1s, O 1s, N 1s, and F 1s regions. The C 1s spectrum is expected to be complex and can be deconvoluted into several components corresponding to the different carbon environments within the molecule: the aromatic ring carbons, the carbon in the carboxylic acid group, and the carbons of the dimethylamino group.
C 1s Spectrum: The main peak would be attributed to the C-C and C-H bonds of the benzene ring, typically observed around 284.8 eV (often used for charge referencing). thermofisher.comcaltech.edu The carbon atom bonded to the fluorine (C-F) would exhibit a positive chemical shift to a higher binding energy. The carbon in the carboxylic acid group (O=C-O) is expected at an even higher binding energy, around 288-290 eV. thermofisher.com The carbons of the dimethylamino group (C-N) would appear at approximately 286 eV. thermofisher.com
O 1s Spectrum: The O 1s spectrum would show two distinct peaks for the carbonyl oxygen (C=O) and the hydroxyl oxygen (C-OH) of the carboxylic acid group, though these may overlap.
N 1s Spectrum: The N 1s spectrum is anticipated to show a single peak corresponding to the tertiary amine of the dimethylamino group, typically in the range of 399-400 eV for amine moieties. researchgate.net
F 1s Spectrum: A single, symmetric F 1s peak is expected due to the fluorine atom attached to the aromatic ring. thermofisher.com The binding energy for fluorine in such an organic environment is typically observed in the range of 687-689 eV. xpsfitting.comresearchgate.netresearchgate.net
The following table provides hypothetical, yet scientifically plausible, XPS data for this compound, based on typical binding energies for the functional groups present.
| Core Level | Functional Group | Expected Binding Energy (eV) | Atomic Concentration (%) |
|---|---|---|---|
| C 1s | C-C / C-H (Aromatic) | ~284.8 | Calculated from peak areas |
| C-N (Dimethylamino) | ~286.0 | ||
| C-F | ~286.5 | ||
| O=C-O (Carboxylic Acid) | ~288.7 | ||
| O 1s | C=O (Carbonyl) | ~532.0 | Calculated from peak areas |
| C-OH (Hydroxyl) | ~533.5 | ||
| N 1s | -N(CH₃)₂ (Tertiary Amine) | ~399.7 | Calculated from peak areas |
| F 1s | C-F (Aromatic) | ~687.1 | Calculated from peak areas |
Nanoscale Infrared Spectroscopy for Interfacial Chemistry
Nanoscale Infrared Spectroscopy, often realized through techniques like Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR), provides chemical information with a spatial resolution far beyond the diffraction limit of conventional IR spectroscopy, reaching down to the 10-20 nm scale. nih.gov This technique is exceptionally well-suited for studying the interfacial chemistry of this compound, particularly when it forms thin films or self-assembled monolayers on a substrate.
AFM-IR works by using the sharp tip of an atomic force microscope to detect the local thermal expansion of a sample as it absorbs infrared radiation from a tunable laser. researchgate.net By scanning the laser wavelength, a local IR absorption spectrum can be obtained. Alternatively, by keeping the laser at a fixed wavelength corresponding to a specific vibrational mode, a chemical map of the surface can be generated.
Detailed Research Findings:
For a monolayer of this compound on a substrate such as gold, nanoscale IR spectroscopy can reveal crucial information about molecular orientation, packing, and intermolecular interactions.
Vibrational Modes: The key vibrational modes for this compound would include the C=O stretch of the carboxylic acid, the C-N stretch of the dimethylamino group, the C-F stretch, and various aromatic C-C and C-H vibrations. The O-H stretch of the carboxylic acid is also a prominent feature.
Intermolecular Interactions: The position and width of the C=O and O-H stretching bands are highly sensitive to hydrogen bonding. spectroscopyonline.com In a densely packed monolayer, intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules would lead to a broadening and red-shifting (lower wavenumber) of the O-H stretch and a shift in the C=O stretch compared to the isolated molecule.
Molecular Orientation: By using polarized IR radiation, information about the orientation of specific functional groups relative to the surface can be obtained. For instance, in a well-ordered monolayer where the molecules are oriented perpendicular to the surface, the intensity of the out-of-plane aromatic C-H bending modes would be enhanced in a grazing-angle reflection setup. Conversely, the in-plane modes would be diminished.
The following table summarizes the expected key infrared absorption bands for this compound and their potential interpretation in the context of interfacial chemistry studies.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Significance in Interfacial Analysis |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) | Indicates the presence and extent of hydrogen bonding between molecules. |
| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Sensitive to hydrogen bonding and the local dielectric environment. |
| Aromatic C=C Stretch | 1450 - 1600 | Provides information on the integrity of the aromatic ring. |
| C-N Stretch (Dimethylamino) | 1310 - 1360 | Confirmation of the dimethylamino group's presence and can be sensitive to its interaction with the surface or neighboring molecules. |
| C-F Stretch | 1100 - 1250 | A characteristic band for the fluorinated aromatic ring. |
| O-H Bend (out-of-plane) | ~920 | A broad band that is also indicative of hydrogen-bonded carboxylic acid dimers. |
By mapping the intensity of these characteristic vibrational modes across a surface, AFM-IR can visualize the distribution of this compound, identify domains with different molecular orientations or packing, and probe chemical changes at nanoscale defects or boundaries.
Future Perspectives and Emerging Research Avenues
Design of Next-Generation Catalytic Systems
While direct catalytic applications of 5-(Dimethylamino)-2-fluorobenzoic acid are not yet extensively documented, its structural motifs suggest considerable potential in the design of novel catalytic systems. The presence of both a Lewis basic dimethylamino group and a carboxylic acid function allows for the possibility of cooperative catalysis, where both groups participate in substrate activation and transition state stabilization.
Future research could focus on incorporating this molecule as a ligand in organometallic catalysis. The fluorine substituent can enhance the stability and modulate the electronic properties of the metal center, potentially leading to catalysts with improved activity, selectivity, and longevity. For instance, aminobenzoic acid derivatives have been studied for their interaction with the catalytic center of ribosomes, highlighting the potential for these scaffolds to participate in biologically relevant catalytic processes. nih.govacs.org By extension, this compound could be explored as a modulator of enzyme activity or as a foundational structure for creating enzyme inhibitors.
Furthermore, the development of green catalytic preparations for aminobenzoic acids, such as the use of carbonaceous bio-based materials in subcritical water, points towards more sustainable synthetic routes for this class of compounds and their potential use in environmentally benign catalytic processes. mdpi.com The specific electronic nature of this compound could be harnessed in such green chemistry approaches.
Exploration of Novel Supramolecular Assemblies
The field of supramolecular chemistry, which focuses on non-covalent interactions to build complex, functional architectures, presents a fertile ground for the application of this compound. The carboxylic acid group is a well-established hydrogen bond donor and acceptor, capable of forming robust dimers and other synthons. The dimethylamino group can also participate in hydrogen bonding, while the fluorine atom can engage in weaker, yet structurally significant, hydrogen bonds and halogen bonds.
The strategic placement of these functional groups can be exploited to direct the self-assembly of molecules into predictable and well-defined one-, two-, and three-dimensional structures. Research on perfluoroalkylated benzoic acid derivatives has demonstrated their ability to act as supramolecular gelators, suggesting that fluorinated benzoic acids can be pivotal in the design of soft materials. nih.gov The fluorination of carboxylic acids has also been shown to enhance their ability to form bimolecular networks through hydrogen bonding. rsc.org
Crystal engineering studies of related substituted benzoic acids have revealed intricate hydrogen bonding networks and the formation of co-crystals and molecular salts. nih.govnih.govweizmann.ac.ilmdpi.comresearchgate.net These studies provide a blueprint for investigating the solid-state self-assembly of this compound. The interplay between the strong hydrogen bonding of the carboxylic acid, the potential for halogen bonding from the fluorine atom, and the steric and electronic influence of the dimethylamino group could lead to novel crystalline materials with interesting physical and chemical properties.
Predictive Modeling and Data-Driven Chemical Design
Computational chemistry and data-driven approaches are becoming increasingly integral to the design of new molecules with tailored properties. For this compound, predictive modeling can be a powerful tool to explore its potential applications without the need for extensive empirical screening.
Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to various series of benzoic acid derivatives to correlate their structural features with their biological activities. dergipark.org.trnih.govnih.govresearchgate.net These models can be used to predict the potential efficacy of this compound in various biological contexts, such as its potential as an enzyme inhibitor or a signaling molecule. The key molecular descriptors for this compound, such as its predicted octanol-water partition coefficient (XlogP) and collision cross-section values, are available in public databases and can serve as a starting point for such in silico studies. uni.lu
Furthermore, molecular dynamics simulations could be employed to study the self-assembly behavior of this compound, predicting the most stable supramolecular structures and providing insights into the thermodynamics and kinetics of their formation. This predictive capability can guide experimental efforts to synthesize novel materials with desired architectures and functions.
Below is a table of predicted properties for this compound that could be utilized in predictive modeling:
| Property | Predicted Value | Source |
| Molecular Formula | C9H10FNO2 | uni.lu |
| Monoisotopic Mass | 183.06955 Da | uni.lu |
| XlogP | 1.8 | uni.lu |
| Predicted Collision Cross Section (CCS) values (Ų) | ||
| [M+H]+ | 135.3 | uni.lu |
| [M+Na]+ | 143.5 | uni.lu |
| [M-H]- | 138.3 | uni.lu |
This data is computationally predicted and serves as a basis for further in silico and experimental investigation.
Integration of this compound in Advanced Functional Materials
The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of advanced functional materials. The presence of fluorine is known to impart properties such as thermal stability, chemical resistance, and altered electronic characteristics.
In polymer chemistry, this compound could be used as a monomer or an additive to create polymers with specialized properties. For instance, its incorporation could enhance the thermal stability of polymers or modify their surface properties, leading to applications in high-performance coatings or membranes. The general utility of fluorinated organic compounds in materials science is well-established, with applications ranging from electronics to coatings. solvay.comresearchgate.net
The electronic properties of this compound, arising from the push-pull nature of the dimethylamino and fluoro substituents on the aromatic ring, suggest its potential use in the development of organic electronic materials. These could include organic light-emitting diodes (OLEDs), field-effect transistors (FETs), or sensors. The ability to tune the electronic energy levels through chemical modification is a key advantage of organic materials, and this compound offers a versatile scaffold for such tuning.
Cross-Disciplinary Research Initiatives
The multifaceted nature of this compound lends itself to a variety of cross-disciplinary research initiatives. The structural similarities to known bioactive molecules, such as aminobenzoic acid derivatives with antimicrobial and cytotoxic properties, suggest promising avenues for collaboration between synthetic chemists, medicinal chemists, and microbiologists. nih.govnih.govresearchgate.net
The potential for this compound to be used as a precursor for more complex molecules opens up collaborations with pharmacologists to explore new therapeutic agents. The conversion of aminobenzoic acids to other valuable chemical entities is a known strategy in drug discovery. scirp.org Given that approximately 20% of commercial pharmaceuticals contain fluorine, the development of new fluorinated building blocks like this compound is of high importance to the pharmaceutical industry. solvay.comacs.orgresearchgate.net
Furthermore, the exploration of its properties in advanced materials could foster collaborations between chemists, materials scientists, and engineers to develop new technologies. The synthesis of novel polymers, electronic devices, or sensors based on this compound would require a concerted effort across these disciplines. The growing interest in sustainable chemistry also presents opportunities for research into green synthetic routes and the use of this compound in environmentally friendly technologies. youtube.com
Q & A
Q. What experimental controls are critical when studying the photophysical properties of fluorinated benzoic acid derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
